2,7-Dihydroxy-5-methyl-1-naphthoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

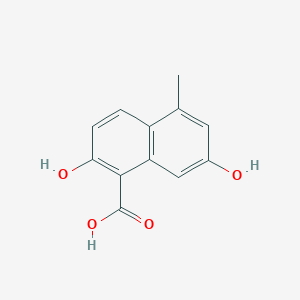

2,7-dihydroxy-5-methyl-1-naphthoic acid is a member of the class of naphthoic acids that is 1-naphthoic acid substituted at positions 2 and 7 by hydroxy groups and at position 5 by a methyl group. It has a role as a bacterial metabolite. It is a naphthoic acid and a member of naphthalenediols. It is a conjugate acid of a 2,7-dihydroxy-5-methyl-1-naphthoate.

Analyse Des Réactions Chimiques

Enzymatic O-Methylation

The 7-hydroxy group undergoes regioselective methylation catalyzed by S-adenosylmethionine (AdoMet)-dependent O-methyltransferases like NcsB1 in Streptomyces carzinostaticus . This reaction produces 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid (Fig. 1), a precursor in neocarzinostatin chromophore biosynthesis .

Key Features:

-

Substrate Specificity : NcsB1 requires the ortho-hydroxy naphthoic acid scaffold for binding.

-

Reaction Conditions : Optimal activity occurs at pH 6.0 and 25°C with 300 µM AdoMet .

-

Mechanism : Methyl transfer from AdoMet to the 7-hydroxy group proceeds via nucleophilic substitution (SN2) .

Table 1 : NcsB1-Catalyzed O-Methylation Parameters

| Parameter | Value |

|---|---|

| Enzyme | NcsB1 (O-methyltransferase) |

| Substrate | 2,7-Dihydroxy-5-methyl-1-naphthoic acid |

| Product | 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid |

| Cofactor | AdoMet (300 µM) |

| Optimal pH | 6.0 |

| Optimal Temperature | 25°C |

| Turnover Rate | 0.45 min⁻¹ (at 50 µM enzyme) |

Coenzyme A (CoA) Activation

The carboxylic acid group is activated to form a thioester with CoA, catalyzed by NcsB2 (a CoA ligase) . This step is essential for incorporating the naphthoate moiety into neocarzinostatin.

Key Features:

-

Enzyme Specificity : NcsB2 activates 1-naphthoic acid derivatives but shows substrate promiscuity, accepting analogs like 2-hydroxy-5-methyl-1-naphthoate .

-

Biological Role : The resulting acyl-CoA intermediate couples with the enediyne core of neocarzinostatin via an acyltransferase (NcsB4) .

Table 2 : NcsB2-Catalyzed CoA Activation

| Parameter | Value |

|---|---|

| Enzyme | NcsB2 (CoA ligase) |

| Substrate | 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid |

| Product | Acyl-CoA thioester |

| Cofactor | ATP, CoA |

| ΔG'° | -12.7 kcal/mol |

Polyketide Pathway Modifications

The compound originates from a polyketide synthase (NcsB) pathway that condenses acetyl-CoA and malonyl-CoA units . Subsequent modifications include:

-

Hydroxylation : Cytochrome P-450 enzyme NcsB3 introduces the 7-hydroxy group post-polyketide assembly .

-

Decarboxylation/Reduction : Iterative ketoreduction and dehydration steps during polyketide chain elongation .

Biological Significance

Propriétés

Formule moléculaire |

C12H10O4 |

|---|---|

Poids moléculaire |

218.2 g/mol |

Nom IUPAC |

2,7-dihydroxy-5-methylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H10O4/c1-6-4-7(13)5-9-8(6)2-3-10(14)11(9)12(15)16/h2-5,13-14H,1H3,(H,15,16) |

Clé InChI |

BLBGRTHACSTGEL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C=CC(=C2C(=O)O)O)O |

SMILES canonique |

CC1=CC(=CC2=C1C=CC(=C2C(=O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.